Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate
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Overview
Description
Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate is a complex organic compound with the molecular formula C17H26BF2O5P. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring and a phosphonate group. It is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of a boronic acid derivative with a phosphonate ester under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and rigorous purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid equivalent.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate is unique due to its combination of a boron-containing dioxaborolane ring and a phosphonate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C17H26BF2O5P |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H26BF2O5P/c1-7-22-26(21,23-8-2)17(19,20)13-9-11-14(12-10-13)18-24-15(3,4)16(5,6)25-18/h9-12H,7-8H2,1-6H3 |
InChI Key |
NHHRYJCALHJLAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(F)(F)P(=O)(OCC)OCC |
Origin of Product |
United States |
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